Diethyl 5-({[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, fluoro, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro, fluoro, and trifluoromethyl groups: These groups are introduced through substitution reactions using reagents such as chlorinating agents, fluorinating agents, and trifluoromethylating agents.
Coupling with the thiophene derivative: The final step involves coupling the pyrazolo[1,5-a]pyrimidine core with a thiophene derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **DIETHYL 5-({[3,5-DICHLORO-4-FLUOROPHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Uniqueness
The uniqueness of DIETHYL 5-({[3-CHLORO-5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClF4N4O5S |
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Molecular Weight |
599.0 g/mol |
IUPAC Name |
diethyl 5-[[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H19ClF4N4O5S/c1-4-38-23(36)16-11(3)19(24(37)39-5-2)40-22(16)32-21(35)18-17(26)20-31-14(12-6-8-13(27)9-7-12)10-15(25(28,29)30)34(20)33-18/h6-10H,4-5H2,1-3H3,(H,32,35) |
InChI Key |
AXGOKLZYDXOAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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